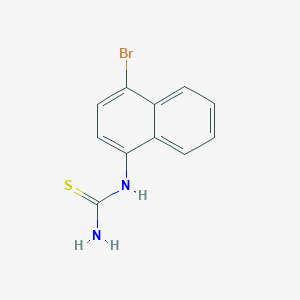
5-Bromo-6-vinyl-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-vinyl-1,3-benzodioxole is an organic compound with the molecular formula C9H7BrO2. It is a derivative of benzodioxole, characterized by the presence of a bromine atom at the 5-position and a vinyl group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of butyl lithium (BuLi) and triisopropyl borate in tetrahydrofuran (THF) at low temperatures to achieve the desired bromination . The vinyl group can then be introduced through a subsequent reaction, such as a Heck coupling reaction, using appropriate vinyl precursors and palladium catalysts.
Industrial Production Methods
Industrial production of 5-Bromo-6-vinyl-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.
化学反应分析
Types of Reactions
5-Bromo-6-vinyl-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Coupling Reactions: The vinyl group can participate in coupling reactions such as Heck, Suzuki, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while coupling reactions can produce complex aromatic compounds with extended conjugation .
科学研究应用
5-Bromo-6-vinyl-1,3-benzodioxole has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological systems.
作用机制
The mechanism of action of 5-Bromo-6-vinyl-1,3-benzodioxole involves its interaction with various molecular targets and pathways. The vinyl group can undergo electrophilic addition reactions, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
相似化合物的比较
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the vinyl group, making it less reactive in certain coupling reactions.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group, offering different reactivity and applications.
5-(Bromomethyl)-1,3-benzodioxole: Features a bromomethyl group, which can undergo different substitution reactions compared to the vinyl group.
Uniqueness
5-Bromo-6-vinyl-1,3-benzodioxole is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and the synthesis of diverse compounds .
属性
IUPAC Name |
5-bromo-6-ethenyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h2-4H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYYZXSNGWAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)
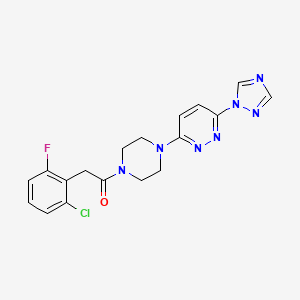
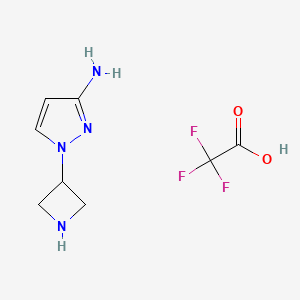
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)
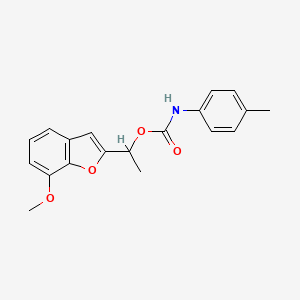
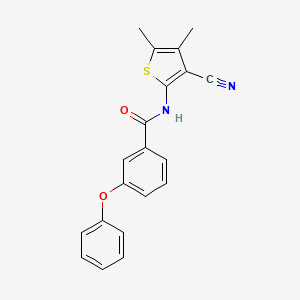
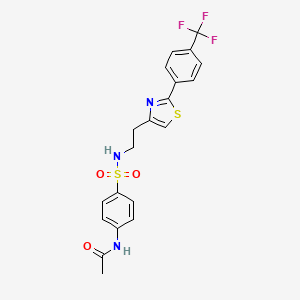
![N-(2-methoxyphenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2518657.png)
![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)
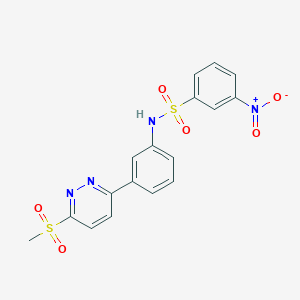
![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)
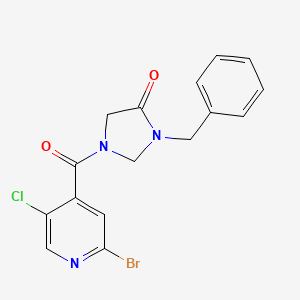
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)
